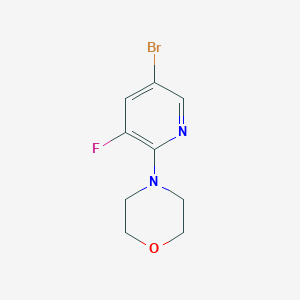

4-(5-Bromo-3-fluoropyridin-2-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-Bromo-3-fluoropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10BrFN2O and a molecular weight of 261.09 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 3rd position of a pyridine ring, which is further substituted with a morpholine ring at the 2nd position . It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-bromo-3-fluoropyridine.

Reaction with Morpholine: The 5-bromo-3-fluoropyridine is then reacted with morpholine under specific conditions to yield the desired product.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

4-(5-Bromo-3-fluoropyridin-2-yl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki and Stille coupling, where the bromine atom is replaced by other groups.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound 4-(5-bromo-3-fluoropyridin-2-yl)morpholine has the following chemical characteristics:

- Molecular Formula : C9H10BrFN2O

- Molar Mass : 261.09 g/mol

- CAS Number : 941580-20-7

- Physical Form : White solid with a purity of 95% .

This compound features a morpholine ring substituted with a pyridine derivative, which is crucial for its biological activity.

Antiparasitic Applications

Recent studies have highlighted the potential of this compound in treating visceral leishmaniasis, a disease caused by parasitic protozoa. Research indicates that compounds with similar structures exhibit significant antiparasitic properties, suggesting that this morpholine derivative may also possess similar efficacy. For instance, its structural modifications have been explored to enhance solubility and metabolic stability, which are critical for effective drug development against leishmaniasis .

Structure-Activity Relationship (SAR)

The SAR studies have shown that variations in the substituents on the morpholine and pyridine rings significantly affect the biological activity of the compound. For example, modifications to the triazole substituent or the introduction of different groups at the 5-position of the pyridine can lead to compounds with improved potency and reduced toxicity profiles. These findings suggest that careful structural optimization can yield derivatives with enhanced therapeutic potential .

Cancer Research

In addition to its antiparasitic properties, there is emerging interest in the use of this compound as a potential anticancer agent. Preliminary studies indicate that compounds with similar frameworks can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The morpholine structure allows for interactions with various biological targets, making it a promising candidate for further investigation in oncology .

Neuropharmacology

The compound's ability to cross the blood-brain barrier opens avenues for research into its effects on neurological disorders. The presence of both bromine and fluorine atoms may enhance its binding affinity to central nervous system receptors, potentially leading to new treatments for conditions such as anxiety or depression .

Case Studies and Research Findings

- Visceral Leishmaniasis Study : A study explored the efficacy of various morpholine derivatives, including this compound, in reducing parasite load in infected mice. Results indicated that while some derivatives showed promise, further optimization is needed to enhance their efficacy and reduce toxicity .

- Cancer Cell Line Testing : In vitro assays demonstrated that certain analogs of this compound exhibited significant cytotoxic effects against various cancer cell lines. These findings warrant further exploration into their mechanisms of action and potential as therapeutic agents .

Mécanisme D'action

The mechanism of action of 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring contribute to its reactivity and binding affinity to various biological molecules . The morpholine ring enhances its solubility and facilitates its incorporation into larger molecular structures . The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

4-(5-Bromo-3-fluoropyridin-2-yl)morpholine can be compared with other similar compounds such as:

4-(5-Bromo-3-chloropyridin-2-yl)morpholine: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and applications.

4-(3-Bromo-5-nitropyridin-2-yl)morpholine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry .

Activité Biologique

4-(5-Bromo-3-fluoropyridin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a brominated and fluorinated pyridine moiety. The presence of these halogens can enhance the compound's lipophilicity and bioavailability, making it a suitable candidate for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyridine rings have been shown to exhibit selective inhibition of various kinases involved in cancer progression. A study indicated that such compounds could induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Induction of apoptosis via caspase activation |

| Similar Pyridine Derivative | HCT116 (colon cancer) | 0.48 | Inhibition of kinase signaling pathways |

| Another Derivative | U937 (leukemia) | 1.54 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, with studies suggesting that halogenated pyridines can disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells. This activity is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, a series of pyridine-based compounds were tested against various cancer cell lines. The results showed that those with similar structural features to this compound had significant antiproliferative effects, with IC50 values in the low micromolar range. The mechanism was linked to their ability to inhibit specific kinases involved in cell growth and survival pathways .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of halogenated morpholines against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with bromine and fluorine substitutions exhibited enhanced activity compared to their non-halogenated counterparts, suggesting that these modifications are crucial for their biological effectiveness.

The biological activity of this compound is believed to stem from its interaction with cellular targets such as enzymes and receptors. The bromine and fluorine atoms may facilitate binding to specific active sites, inhibiting enzyme function or altering receptor activity, leading to downstream effects like apoptosis or growth inhibition .

Propriétés

IUPAC Name |

4-(5-bromo-3-fluoropyridin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAJAYDJLKWPBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.